![molecular formula C14H15NO4 B11757252 Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is part of the azabicyclohexane family, which is known for its unique bicyclic structure that includes a nitrogen atom. The compound is often used as a building block in organic synthesis and pharmaceutical research due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . The reaction conditions are carefully controlled to achieve high levels of diastereoselectivity, allowing for the formation of either the exo- or endo-isomers . The reaction is conducted under low catalyst loadings (0.005 mol %) and does not require chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic route involving dirhodium(II)-catalyzed cyclopropanation suggests that it can be adapted for larger-scale production. The use of flow chemistry to generate diazo compounds has been explored to improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Cyclopropanation: The initial synthesis involves cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Ethyl Diazoacetate: Used in the cyclopropanation reaction.
Dirhodium(II) Catalyst: Essential for achieving high diastereoselectivity in the cyclopropanation reaction.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various isomers of azabicyclohexane derivatives, which can be further functionalized for use in pharmaceutical applications .
Scientific Research Applications
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its ability to participate in cyclopropanation reactions, which are facilitated by the dirhodium(II) catalyst . The compound’s unique bicyclic structure allows it to interact with various molecular targets, making it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Exo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: An isomer of the compound with different stereochemistry.
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A similar compound with an oxygen atom in the bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups.
Uniqueness
Endo-3-cbz-3-azabicyclo[31Its ability to form stable bicyclic structures with nitrogen atoms makes it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLZBSYUJAPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

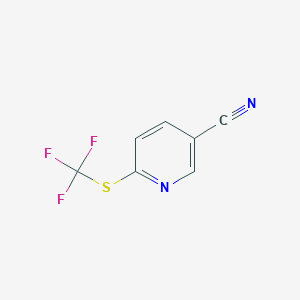

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
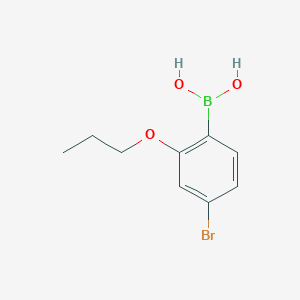
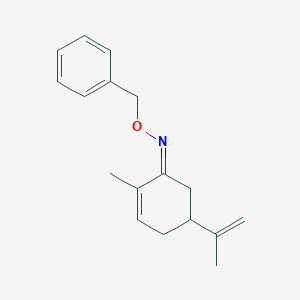
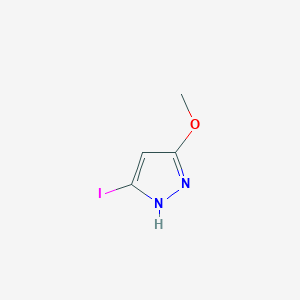
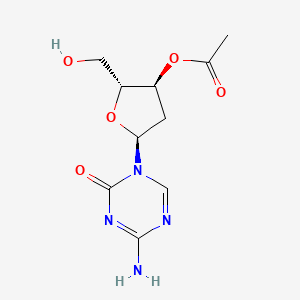
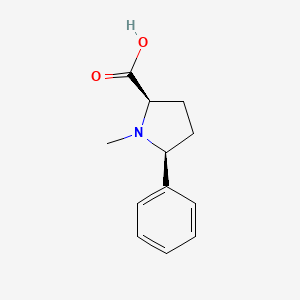
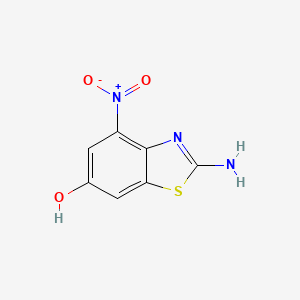
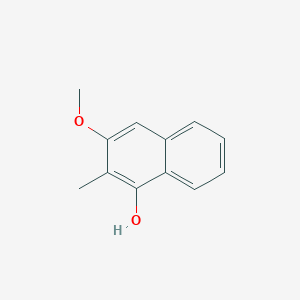
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)

